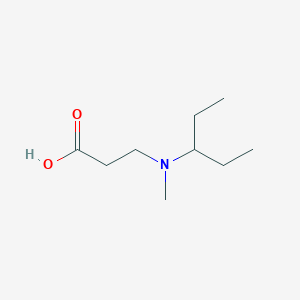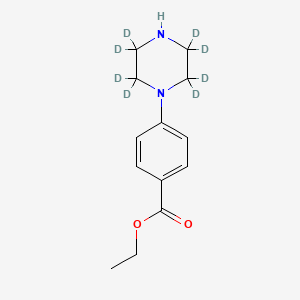
1-(4-Ethoxycarbonylphenyl)piperazine-d8
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Ethoxycarbonylphenyl)piperazine-d8 is a deuterated derivative of 1-(4-Ethoxycarbonylphenyl)piperazine. This compound is labeled with deuterium, a stable isotope of hydrogen, which makes it particularly useful in various scientific research applications. The molecular formula of this compound is C13H10D8N2O2, and it has a molecular weight of 242.34 g/mol.
Vorbereitungsmethoden
The synthesis of 1-(4-Ethoxycarbonylphenyl)piperazine-d8 typically involves the incorporation of deuterium atoms into the piperazine ring. One common method is the hydrogen-deuterium exchange reaction, where the hydrogen atoms in the piperazine ring are replaced with deuterium. This can be achieved using deuterated reagents and solvents under specific reaction conditions. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
1-(4-Ethoxycarbonylphenyl)piperazine-d8 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the piperazine ring can be substituted with different functional groups using reagents like alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various alkyl or aryl groups .
Wissenschaftliche Forschungsanwendungen
1-(4-Ethoxycarbonylphenyl)piperazine-d8 has a wide range of scientific research applications:
Chemistry: It is used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy due to its deuterium labeling, which helps in studying molecular structures and reaction mechanisms.
Biology: The compound is used in metabolic studies to trace biochemical pathways and understand metabolic processes.
Medicine: It is employed in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of drugs.
Industry: The compound serves as a standard for environmental pollutant detection and quality control in various industrial processes .
Wirkmechanismus
The mechanism of action of 1-(4-Ethoxycarbonylphenyl)piperazine-d8 involves its interaction with specific molecular targets and pathways. In biological systems, the deuterium labeling allows for precise tracking of the compound, providing insights into its metabolic fate and interactions with enzymes and receptors. The piperazine ring structure is known to interact with various biological targets, including neurotransmitter receptors and ion channels, which can influence physiological processes .
Vergleich Mit ähnlichen Verbindungen
1-(4-Ethoxycarbonylphenyl)piperazine-d8 can be compared with other similar compounds, such as:
1-(4-Ethoxycarbonylphenyl)piperazine: The non-deuterated version, which lacks the deuterium labeling but shares similar chemical properties.
Ethyl 4-Piperazinobenzoate: Another related compound with a similar structure but different functional groups.
N-(4-Ethoxycarbonylphenyl)piperazine: A compound with a similar core structure but different substituents.
The uniqueness of this compound lies in its deuterium labeling, which enhances its utility in research applications by providing distinct advantages in tracing and studying molecular interactions .
Eigenschaften
Molekularformel |
C13H18N2O2 |
|---|---|
Molekulargewicht |
242.34 g/mol |
IUPAC-Name |
ethyl 4-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)benzoate |
InChI |
InChI=1S/C13H18N2O2/c1-2-17-13(16)11-3-5-12(6-4-11)15-9-7-14-8-10-15/h3-6,14H,2,7-10H2,1H3/i7D2,8D2,9D2,10D2 |
InChI-Schlüssel |
OQEHTFFLOHTFSB-UFBJYANTSA-N |
Isomerische SMILES |
[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C2=CC=C(C=C2)C(=O)OCC)([2H])[2H])[2H] |
Kanonische SMILES |
CCOC(=O)C1=CC=C(C=C1)N2CCNCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


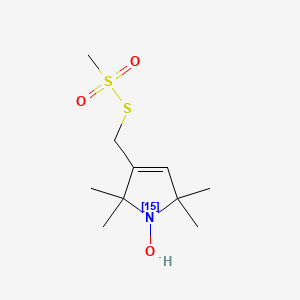
![(1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-3,5,6,9,11,17,37-heptahydroxy-1-methoxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid](/img/structure/B13443259.png)
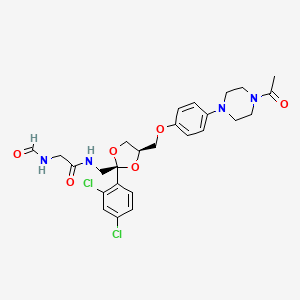

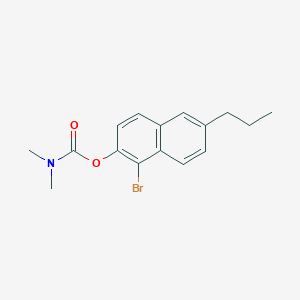
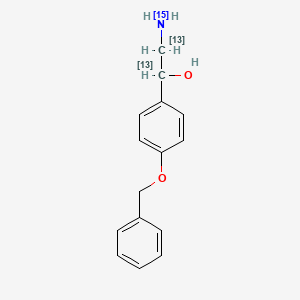
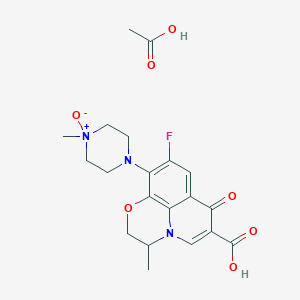
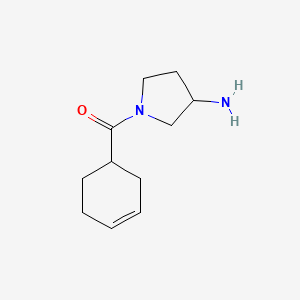
![2-([1,4'-Bipiperidin]-1'-yl)-N-hydroxyacetimidamide](/img/structure/B13443306.png)
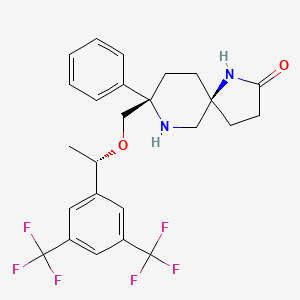
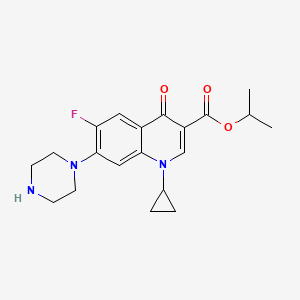
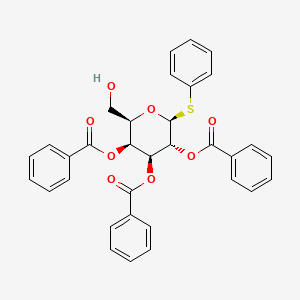
![Ethyl 4-[4-(aminomethyl)phenoxy]benzoate](/img/structure/B13443321.png)
